molecular formula C15H30O2S B14090927 15-Sulfanylpentadecanoic acid CAS No. 184639-70-1

15-Sulfanylpentadecanoic acid

Cat. No.: B14090927
CAS No.: 184639-70-1
M. Wt: 274.5 g/mol
InChI Key: YRUJXAGQQTXCKX-UHFFFAOYSA-N
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Description

15-Sulfanylpentadecanoic acid is a specialized odd-chain fatty acid functionalized with a terminal sulfanyl (thiol) group. This unique structure makes it a valuable building block in organic synthesis, materials science, and bioconjugation chemistry. Researchers utilize this compound for the fabrication of self-assembled monolayers (SAMs) on gold and other noble metal surfaces, which are critical for developing biosensors, studying surface phenomena, and controlling surface properties. The carboxylic acid terminus allows for further covalent attachment to other molecules or surfaces, enabling the creation of complex, multi-functional interfaces. The specific research applications, mechanism of action, and physicochemical data for this compound need to be confirmed from technical data sheets and specialized chemical literature. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184639-70-1

Molecular Formula

C15H30O2S

Molecular Weight

274.5 g/mol

IUPAC Name

15-sulfanylpentadecanoic acid

InChI

InChI=1S/C15H30O2S/c16-15(17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2,(H,16,17)

InChI Key

YRUJXAGQQTXCKX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCS)CCCCCCC(=O)O

Origin of Product

United States

Biochemical and Biological Research Perspectives

Interactions with Biological Macromolecules

15-Sulfanylpentadecanoic acid is a synthetic fatty acid analogue that leverages the natural transport properties of serum albumin, the most abundant protein in blood plasma. nih.gov Human serum albumin (HSA) possesses multiple binding sites for long-chain fatty acids, acting as a natural carrier that significantly increases their solubility and circulatory lifespan. nih.gov The mechanism of binding for this compound and similar lipid-based molecules is primarily non-covalent, driven by the hydrophobic interactions between the long alkyl chain of the fatty acid and specific hydrophobic pockets within the albumin protein. nih.gov Serum albumin contains a total of nine distinct binding locations for fatty acids, with long-chain fatty acids (14 to 18 carbons) typically exhibiting high affinity, often in the nanomolar range. nih.gov

The affinity of these lipid linkers for albumin is a critical determinant of their effectiveness in half-life extension technologies. By attaching this compound to a therapeutic molecule, the resulting conjugate can "hitch a ride" on circulating albumin, thereby avoiding rapid renal clearance and enzymatic degradation. This strategy capitalizes on the remarkably long half-life of albumin itself, which is approximately 19-21 days in humans. nih.gov The binding also involves the neonatal Fc receptor (FcRn), which rescues albumin from endosomal degradation and recycles it back into circulation, further contributing to its longevity. researchgate.net The strength of this interaction can be quantified by the dissociation constant (Kd) or association constant (Ka), with lower Kd values indicating higher affinity. Studies on similar albumin-binding fatty acid derivatives demonstrate a range of affinities.

Table 1: Binding Affinities of Selected Albumin-Binding Moieties

Moiety Target Albumin Affinity (Kd or Ka) Reference
16-Sulfanylhexadecanoic acid derivative Human Serum Albumin (HSA) Ka = 1.95 x 105 M-1 epo.org
4-(p-Iodophenyl)butyric acid Multiple albumin species Kd = 3.2 - 3.6 µM nih.gov
Fmoc derivative Multiple albumin species Kd ≈ 20 µM nih.gov
Engineered Nanobody (NbAlb1) Human Serum Albumin (HSA) Kd = 1.8 nM researchgate.net

This table presents data for various albumin-binding molecules to illustrate the range of affinities achieved in research. The 16-sulfanylhexadecanoic acid derivative is a close structural analogue to this compound.

The conjugation of this compound or its close analogues to therapeutic proteins and peptides has a profound impact on their pharmacokinetic (PK) profiles in preclinical animal models. nih.gov The primary effect is a dramatic extension of the molecule's circulating half-life. researchgate.net Small proteins and peptides are typically cleared from the bloodstream within minutes to a few hours due to rapid kidney filtration and proteolysis. researchgate.net By binding to the large (66.5 kDa) albumin protein, the conjugated therapeutic becomes too large for glomerular filtration and is shielded from proteases. researchgate.net

Preclinical studies in rodents are fundamental for demonstrating this principle. For instance, when a 16-sulfanylhexadecanoic acid probe was attached to insulin, its residence time in rats following intravenous administration was significantly prolonged compared to the unmodified hormone. epo.org Similarly, attaching an albumin-binding tag to an engineered antibody fragment (scFv) in a mouse model resulted in a more than 30-fold increase in its half-life and improved tumor uptake. nih.gov These studies often use radiolabeled versions of the conjugate, for example with Carbon-14 ([¹⁴C]), to accurately track its distribution and clearance from plasma and various tissues over time. nih.gov The data gathered from these in vivo studies are crucial for validating the utility of fatty-acid based linkers in drug development.

Table 2: Pharmacokinetic Parameters of Biotherapeutics with and without Albumin-Binding Moieties in Preclinical Models

Biotherapeutic Albumin Binder Animal Model Half-life (t1/2) Fold Increase Reference
scFv Antibody Fragment None Mouse 20-30 min - nih.gov
scFv-Albutag 4-(p-Iodophenyl)butyric acid Mouse 16.6 h >30 nih.gov
¹²⁵I-Insulin None Rat Short - epo.org
¹²⁵I-Insulin-FMS-MAL-S-(CH₂₎₁₅-COOH 16-Sulfanylhexadecanoic acid derivative Rat Prolonged Significant epo.org
Anti-IL-6R Nanobody None Cynomolgus Monkey A few hours - nih.gov

This table provides examples of half-life extension achieved by linking biotherapeutics to albumin-binding moieties in various preclinical models.

Applications as Molecular Probes in Chemical Biology

The terminal sulfhydryl (-SH) group of this compound makes it a versatile anchor for creating molecular probes. iris-biotech.de This thiol group can be selectively and covalently modified with various reporter tags, including fluorescent dyes and stable isotopes, enabling the tracking and quantification of molecules in complex biological systems. wikipedia.org

Fluorescent Labels: A common strategy for attaching a fluorescent tag involves reacting the thiol group with a maleimide (B117702) derivative of a fluorophore. iris-biotech.de This reaction is highly specific and efficient under physiological conditions, forming a stable thioether bond. A wide array of fluorophores with different spectral properties, from blue-emitting coumarins to near-infrared dyes, are commercially available with maleimide functional groups, allowing researchers to choose a label appropriate for their specific experimental setup. iris-biotech.detcichemicals.com These fluorescently-tagged versions of this compound can be used to visualize the localization of proteins they are attached to within cells via fluorescence microscopy. wikipedia.org

Isotopic Labels: Isotopic labeling is a powerful technique for tracking molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org this compound can be synthesized using precursors enriched with stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N). chempep.com Alternatively, radioisotopes like Carbon-14 (¹⁴C) can be incorporated for studies requiring higher sensitivity, such as preclinical biodistribution analyses. nih.govwikipedia.org These labeled fatty acids can be used in metabolic flux analysis or to quantify the extent of protein modification in complex mixtures, as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) based proteomics.

Lipidation is a crucial post-translational modification (PTM) where a lipid group is covalently attached to a protein, influencing its structure, localization, and function. nih.govjackwestin.com A common form of lipidation is S-palmitoylation, the reversible attachment of a palmitic acid (a 16-carbon saturated fatty acid) to a cysteine residue via a thioester linkage. caymanchem.com This modification often helps anchor proteins to cellular membranes and regulate their trafficking and signaling activity. caymanchem.com

This compound serves as a valuable chemical probe to study this process. As a close structural mimic of natural long-chain fatty acids, it can be utilized by the cellular machinery involved in lipidation. nih.gov Studies using platelet model systems have shown that the enzymes responsible for S-acylation are not strictly specific to palmitate and can incorporate other long-chain fatty acids. nih.gov By using a tagged version of this compound (e.g., fluorescent or isotopically labeled), researchers can identify novel lipidated proteins, map the sites of modification, and study the dynamics of lipidation and de-lipidation (e.g., the action of deacylase enzymes) in a cellular context. caymanchem.com This provides insights into the regulatory roles of protein lipidation in health and disease. nih.gov

Investigations of Cellular and Subcellular Interactions In Vitro (Mechanistic Focus)

In vitro studies using cell cultures are essential for dissecting the specific mechanisms by which this compound and its conjugates interact with cells. When conjugated to a therapeutic protein or used as a probe, its fatty acid nature can significantly influence cellular uptake and subcellular trafficking. researchgate.net

The increased hydrophobicity imparted by the lipid chain can facilitate the association of the conjugated protein with the cell membrane. caymanchem.com This interaction can be a critical first step for cellular entry or for modulating the activity of membrane-associated receptors. Cell-based assays are used to quantify these effects. For example, radiolabeled or fluorescently-tagged conjugates can be incubated with specific cell lines (e.g., cancer cell lines like PC3 or DU145) to measure the rate and extent of cell uptake. google.com Competition assays, where uptake is measured in the presence of an unlabeled blocker, can help determine if the interaction is specific. google.com

Furthermore, once inside the cell, the subcellular destination of the conjugate can be investigated using techniques like fluorescence microscopy. This allows researchers to determine if the molecule is retained in the endosomes, trafficked to the lysosome for degradation, or released into the cytoplasm. researchgate.net Understanding these in vitro cellular interactions at a mechanistic level is crucial for designing effective drug delivery systems and for interpreting the results of preclinical animal studies. google.com

Preclinical In Vivo Studies of this compound Derivatives: A Review of Available Research

As of the current date, a comprehensive review of publicly available scientific literature reveals a notable absence of preclinical in vivo model studies focused specifically on the derivatives of this compound for proof-of-concept or non-therapeutic applications. Extensive searches of scholarly databases and patent literature did not yield any studies presenting detailed research findings or data tables related to the in vivo effects of such derivatives.

While research exists for structurally related compounds, such as 16-sulfanylhexadecanoic acid, which have been investigated for their potential to extend the in vivo half-life of therapeutic molecules through albumin binding, this information falls outside the strict scope of this article's focus on this compound and its direct derivatives. The scientific community has explored the concept of using long-chain fatty acids with terminal thiol groups as a strategy in drug development, but specific data on the 15-carbon chain variant in preclinical models remains elusive in the accessible literature.

Therefore, this section cannot present detailed research findings, data tables, or a narrative on the preclinical in vivo studies of this compound derivatives as no such studies have been identified. Further research and publication in this specific area would be necessary to provide the content originally intended for this section.

Applications in Advanced Materials Science and Surface Engineering

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. tugraz.atsigmaaldrich.com The formation of SAMs using alkanethiols, such as 15-Sulfanylpentadecanoic acid, on metal surfaces is a widely studied phenomenon. tugraz.at These monolayers are created by simply immersing a clean metal substrate into a dilute solution of the thiol. sigmaaldrich.com The thiol headgroup acts as an anchor, covalently bonding to the metal, while the hydrocarbon chains arrange themselves in a closely packed structure, stabilized by van der Waals forces. tugraz.at The terminal functional group, in this case, a carboxylic acid, can then be used to tailor the surface properties for specific applications. tugraz.at

Thiol-Metal Surface Adsorption Mechanisms (e.g., Gold, Copper)

The adsorption of alkanethiols onto metal surfaces is a key process in the formation of SAMs. nih.gov The thiol group (–SH) has a strong affinity for certain metals, most notably gold (Au), but also copper (Cu), silver (Ag), and nickel (Ni). nih.govharvard.edu On gold surfaces, the sulfur atom of the thiol group forms a strong, covalent-like bond with the gold atoms. tugraz.at This interaction is the primary driving force for the self-assembly process.

While gold is the most extensively studied substrate for thiol-based SAMs, copper also serves as a viable substrate. nih.gov Organothiols can self-assemble on copper surfaces, providing a protective barrier against oxidation. nih.gov The fundamental mechanism involves the formation of a thiolate bond with the copper surface.

The table below summarizes the key aspects of thiol adsorption on gold and copper surfaces.

MetalAdsorption MechanismBond StrengthResulting Structure
Gold (Au) Strong covalent-like Au-S bond formation. tugraz.atHighHighly ordered and densely packed monolayers. tugraz.at
Copper (Cu) Formation of a Cu-thiolate bond. nih.govModerateProtective monolayers that can inhibit oxidation. nih.gov

Structural and Morphological Analysis of SAMs (e.g., Ordered Packing, Tilt Angles)

The structure of SAMs formed from long-chain alkanethiols like this compound is characterized by a high degree of order. The long alkyl chains (in this case, 14 methylene (B1212753) units) promote strong van der Waals interactions between adjacent molecules, leading to a densely packed and quasi-crystalline arrangement. tugraz.atnih.gov

The orientation of the molecules within the SAM is described by a tilt angle, which is the angle between the hydrocarbon chain axis and the surface normal. For alkanethiols on gold, the molecules typically adopt a tilted arrangement to maximize the van der Waals interactions between the chains. The specific tilt angle is influenced by the chain length and the nature of the terminal functional group. For instance, in a study involving various sulfanylalkanoic acids on gold, it was observed that the orientation of the terminal carboxylic acid group is dependent on the parity of the number of carbon atoms in the alkyl chain. harvard.edu

ParameterDescriptionInfluencing Factors
Ordered Packing The regular, dense arrangement of molecules in the monolayer.Alkyl chain length, terminal functional group, substrate. nih.gov
Tilt Angle The angle of the molecular axis relative to the surface normal.Chain length, terminal group, substrate type. harvard.edu

Electrochemical Properties of SAM-Modified Surfaces

The formation of a SAM on a metal electrode significantly alters its electrochemical properties. The dense, insulating alkyl chains of the monolayer can act as a barrier to electron transfer, effectively passivating the electrode surface. However, the terminal carboxylic acid groups of this compound SAMs can be deprotonated to create a negatively charged surface, which can influence the interaction of the electrode with charged species in solution.

Studies on various modified surfaces have shown that the presence of a well-ordered monolayer can facilitate electron transfer processes in some cases. researchgate.net For instance, the modification of electrode surfaces can lead to an increase in the peak currents in cyclic voltammetry, indicating improved surface conductivity. researchgate.net The specific electrochemical behavior of a SAM-modified surface is highly dependent on the structure and composition of the monolayer, as well as the properties of the electrolyte solution. The modification of surfaces can lead to improved electrochemical stability and performance in devices like supercapacitors and sensors. nih.govrsc.org

Functionalization of Nanomaterials

The surface functionalization of nanomaterials is crucial for their application in various fields. nih.gov this compound is an effective ligand for this purpose due to its thiol anchor and its terminal carboxylic acid group, which can impart new functionalities to the nanomaterial.

Nanoparticle Capping and Colloidal Stabilization

Nanoparticles in solution have a tendency to aggregate to reduce their high surface energy. rsc.org Capping agents are molecules that adsorb onto the surface of nanoparticles, preventing this aggregation and providing colloidal stability. researchgate.net this compound can act as a capping agent for various metallic nanoparticles, such as gold nanoparticles. The thiol group binds strongly to the nanoparticle surface, while the long hydrocarbon chain provides a steric barrier. nih.gov

The terminal carboxylic acid group can be deprotonated to create a charged surface, leading to electrostatic repulsion between the nanoparticles, further enhancing their stability in colloidal suspension. frontiersin.org The stability of functionalized nanoparticles is crucial for their use in biomedical applications and catalysis. rsc.orgresearchgate.net

Capping Agent FunctionMechanism of Stabilization
Steric Hindrance The long alkyl chains create a physical barrier that prevents nanoparticles from approaching each other. researchgate.net
Electrostatic Repulsion The terminal carboxylic acid groups can be ionized, creating a charged surface that repels other similarly charged nanoparticles. frontiersin.org

Surface Modification of Carbon Nanostructures

Carbon nanostructures, such as carbon nanotubes (CNTs), often require surface modification to improve their dispersibility and compatibility with other materials. gecarbon.org The hydrophobic nature of pristine CNTs makes them difficult to disperse in aqueous solutions and polymer matrices. gecarbon.org

Functionalization of CNTs can be achieved through various methods, including treatment with strong acids to introduce oxygen-containing functional groups like carboxylic acids. gecarbon.orgresearchgate.net While direct covalent functionalization of CNTs with this compound is less common, the principles of surface modification are relevant. The introduction of carboxylic acid groups onto the surface of CNTs enhances their solubility and allows for further chemical modifications. nih.gov This improved dispersibility is critical for the fabrication of high-performance nanocomposites. gecarbon.org

NanostructurePurpose of ModificationMethod of Modification
Carbon Nanotubes (CNTs) Improve dispersibility, enhance compatibility with matrices. gecarbon.orgresearchgate.netAcid treatment to introduce -COOH groups. gecarbon.orgresearchgate.net

Development of Advanced Sensor Platforms

The unique bifunctional nature of this compound, featuring a thiol group at one end and a carboxylic acid group at the other, makes it a critical component in the surface engineering of advanced sensor platforms. Its ability to form stable, well-organized self-assembled monolayers (SAMs) on noble metal surfaces provides a robust foundation for the development of highly sensitive and specific chemical and biosensors.

Chemical and Biosensor Design Principles

The design of effective chemical and biosensors relies on the precise immobilization of biological recognition elements onto a transducer surface. mdpi.com this compound is instrumental in this process, particularly for sensors utilizing gold surfaces. The fundamental principle involves the spontaneous formation of a covalent bond between the sulfur atom of the thiol group and the gold substrate. cityu.edu.hk This creates a dense, well-ordered molecular layer, or self-assembled monolayer (SAM), that serves as a versatile platform for further functionalization.

The terminal carboxylic acid (-COOH) groups of the SAM present a reactive surface that can be readily used to anchor biomolecules such as enzymes, antibodies, or nucleic acids. mdpi.comresearchgate.net This immobilization is typically achieved through amide bond formation, a stable covalent linkage, which ensures that the biorecognition elements are securely attached to the sensor surface while retaining their biological activity.

Research has shown that the quality of these SAMs is crucial for sensor performance. Factors such as the crystallinity, packing, and orientation of the alkyl chains in the monolayer directly impact the reliability and sensitivity of the sensor. nih.govacs.orgresearchgate.net A well-packed monolayer of this compound helps to create a highly organized surface that minimizes non-specific binding, a common source of interference in biosensing. nih.govacs.org This ensures that the sensor signal is primarily generated by the specific interaction between the immobilized probe and the target analyte. The ability to control the surface chemistry at a molecular level using compounds like this compound is a cornerstone of modern biosensor design. mdpi.comscispace.com

FeatureRole in Sensor DesignSignificance
Thiol Group (-SH) Anchors the molecule to a gold substrate.Forms a stable, covalent gold-thiol bond, creating a robust foundation for the sensor surface. cityu.edu.hk
Alkyl Chain (-(CH₂)₁₅-) Forms a well-ordered, insulating layer.Contributes to the formation of a densely packed and crystalline monolayer that resists non-specific adsorption. nih.govresearchgate.net
Carboxylic Acid Group (-COOH) Provides a functional site for biomolecule attachment.Enables the covalent immobilization of specific biorecognition elements (e.g., proteins, DNA) for targeted analyte detection. researchgate.net
Self-Assembled Monolayer (SAM) Creates a defined and reproducible sensor interface.Offers precise control over surface properties, enhancing sensor sensitivity, selectivity, and reproducibility. nih.gov

Surface-Enhanced Raman Scattering (SERS) Substrate Preparation

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that dramatically amplifies the Raman scattering signal of molecules adsorbed onto or very near to nanostructured metal surfaces. core.ac.uk The preparation of effective SERS substrates is paramount to achieving significant signal enhancement. This compound plays a key role in the functionalization of these substrates, which are often composed of silver or gold nanoparticles.

The preparation of a SERS substrate functionalized with this compound involves several key steps. First, a colloidal suspension of metal nanoparticles is synthesized. These nanoparticles provide the plasmonic properties necessary for the SERS effect. The nanoparticles are then functionalized by introducing this compound. The thiol groups readily bind to the nanoparticle surfaces, forming a SAM that coats the nanoparticles.

This functionalized surface serves two main purposes. Firstly, the terminal carboxylic acid groups provide a means to capture and concentrate analyte molecules near the nanoparticle surface, which is essential for strong SERS enhancement. nih.gov The analyte must be located within the intense electromagnetic fields, or "hot-spots," generated between adjacent nanoparticles to produce a strong signal. nih.govmdpi.com Secondly, the SAM acts as a molecular spacer, preventing direct, uncontrolled aggregation of the nanoparticles while still allowing them to be closely packed when deposited on a solid support. The final step in substrate preparation often involves drop-casting the suspension of functionalized nanoparticles onto a surface, such as a glass slide, and allowing the solvent to evaporate, resulting in a dense layer of analyte-receptive "hot-spots". nih.govrsc.org

StepDescriptionPurpose
1. Nanoparticle Synthesis Silver (Ag) or Gold (Au) nanoparticles are synthesized in a colloidal suspension.To create the plasmonically active nanostructures required for the SERS enhancement effect. researchgate.net
2. Surface Functionalization The nanoparticles are mixed with a solution of this compound.The thiol groups bind to the nanoparticle surfaces, forming a self-assembled monolayer (SAM).
3. Analyte Capture The target analyte is introduced to the functionalized nanoparticles.The terminal carboxylic acid groups of the SAM capture the analyte molecules, bringing them into proximity with the SERS-active surface. nih.gov
4. Substrate Deposition The suspension is deposited onto a solid support (e.g., glass slide) and dried.To create a solid-state SERS substrate with a high density of "hot-spots" for sensitive detection. nih.gov

Surface Plasmon Resonance (SPR) Imaging Sensor Surface Engineering

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. nih.govmdpi.com The technology detects changes in the refractive index at the interface between a thin metal film (typically gold) and a dielectric medium. mdpi.com The engineering of the sensor chip surface is a critical aspect of SPR-based biosensing, and this compound is a key enabling molecule in this process.

For SPR imaging, which allows for the simultaneous analysis of multiple interactions on a single chip, the surface must be functionalized to create an array of specific capture probes. The process begins with the pristine gold surface of the SPR sensor chip. sartorius.com This surface is modified by flowing a solution of this compound over it, leading to the formation of a uniform and stable SAM via gold-thiol chemistry. sartorius.com

This SAM-coated surface presents a dense layer of carboxylic acid groups. These groups are then chemically activated, commonly using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction converts the carboxylic acid groups into reactive NHS-esters. Finally, solutions containing different capture molecules (e.g., antibodies, proteins, or oligonucleotides) with primary amine groups are spotted or flowed over the activated surface. The amine groups react with the NHS-esters to form stable amide bonds, covalently immobilizing the capture probes onto the sensor surface. This precisely engineered surface is then ready for the introduction of a sample. When target analytes bind to their specific capture probes, the local refractive index changes, and this change is detected by the SPR instrument, providing quantitative data on binding affinity and kinetics. nih.gov

StageRole of this compoundOutcome
Surface Foundation Forms a primary self-assembled monolayer (SAM) on the gold SPR chip via its thiol group.A stable, well-defined surface with a high density of terminal carboxylic acid groups is created. sartorius.com
Surface Activation The terminal carboxylic acid groups serve as the substrate for chemical activation (e.g., with EDC/NHS).The surface becomes reactive towards amine-containing molecules, preparing it for probe immobilization.
Probe Immobilization The activated carboxylic acid groups (NHS-esters) react with amine groups on capture molecules.Specific capture probes (e.g., antibodies) are covalently and stably attached to the sensor surface.
Analyte Detection The SAM provides a low-fouling background, ensuring that the detected SPR signal is due to specific binding.Enables sensitive and specific real-time measurement of biomolecular interactions. nih.gov

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Surface Analysis

Spectroscopic methods are fundamental for probing the vibrational characteristics of 15-Sulfanylpentadecanoic acid, especially when it is immobilized as a thin film on a substrate.

Raman spectroscopy provides detailed information about the vibrational modes within a molecule. However, for monolayers, the signal is often too weak for detection. This limitation is overcome by Surface-Enhanced Raman Spectroscopy (SERS), a technique that can amplify the Raman signal by factors of 10⁷ to 10⁹ for molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. acs.orggoogle.com The enhancement originates from both electromagnetic effects (localized surface plasmon resonance) and chemical effects (charge transfer between the molecule and the substrate). google.com

For this compound, the thiol group ensures strong chemisorption onto gold or silver SERS substrates, while the long alkyl chain and terminal carboxylic acid group give rise to a characteristic vibrational spectrum. Self-assembled monolayers of similar long-chain mercaptoalkanoic acids, such as 11-mercaptoundecanoic acid (MUA) and 16-mercaptohexadecanoic acid (MHDA), have been extensively studied using SERS. scholaris.caosti.gov The spectra reveal key information about the conformation of the alkyl chain and the state of the head groups (thiol and carboxyl). For instance, the C-S stretching mode confirms the binding to the metal surface, while the frequencies of the C-C and CH₂ modes indicate the degree of trans/gauche conformational order in the alkyl chain. osti.gov The status of the terminal carboxylic acid group (protonated vs. deprotonated) can also be monitored. osti.gov

Table 1: Representative SERS Vibrational Modes for a Mercaptoalkanoic Acid Monolayer Based on data for analogs like 11-mercaptoundecanoic acid and 16-mercaptohexadecanoic acid.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentSignificance
~700ν(C-S) gaucheIndicates the conformation of the carbon-sulfur bond upon binding to the surface. osti.gov
~1130ν(C-C)Relates to the all-trans conformation of the alkyl chain backbone.
~1295δ(CH₂) twistCharacteristic of the methylene (B1212753) groups in the alkyl chain.
~1380νs(COO⁻)Symmetric stretching of the deprotonated carboxylate group. acs.org
~1440δ(CH₂) scissorsAnother key vibrational mode of the methylene groups in the chain.
~1575ν(CC) ring-breathing (for aromatic thiols for comparison)A strong mode in aromatic systems, absent in alkanethiols. acs.org

Similar to SERS, Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy is a technique that significantly enhances the infrared absorption signals of molecules located near plasmon-supporting metal nanostructures. nih.govresearchgate.net This method is exceptionally sensitive, enabling the detection of sub-monolayer quantities of analytes. researchgate.net The technique is particularly powerful for studying the orientation and structure of self-assembled monolayers.

Studies on the close analog, 16-mercaptohexadecanoic acid (MHDA), demonstrate the utility of SEIRA. nih.govresearchgate.net When a monolayer of MHDA is assembled on a gold metamaterial surface, the C-H stretching vibrational modes are clearly observed as sharp, Fano-like anti-resonance peaks within the broader plasmon absorption band of the substrate. nih.govresearchgate.net This allows for precise determination of the vibrational frequencies and provides information on the packing and order of the alkyl chains. The surface selection rules in SEIRA dictate that vibrational modes with a dipole moment component perpendicular to the metal surface are enhanced most strongly, providing insights into molecular orientation.

Table 2: Key SEIRA Vibrational Modes for a 16-Mercaptohexadecanoic Acid Monolayer Data serves as a close proxy for this compound.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentObservation
~2855νs(CH₂) - Symmetric CH₂ stretchObserved as a Fano-like anti-resonance peak on metamaterial substrates. researchgate.net
~2920νas(CH₂) - Asymmetric CH₂ stretchClearly detected as a distinct anti-resonance peak. nih.govresearchgate.net

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are the gold standard for the separation, identification, and quantification of this compound from complex mixtures.

GC/MS offers high-resolution separation and definitive identification based on mass spectra. However, its primary limitation is the requirement for analytes to be volatile and thermally stable. nih.gov this compound, with its polar carboxylic acid and thiol functional groups, is not inherently volatile. Therefore, a chemical derivatization step is mandatory prior to GC/MS analysis. researchgate.net

Derivatization chemically modifies the polar functional groups, replacing the active hydrogens on the carboxyl and thiol groups with nonpolar moieties. sigmaaldrich.com This increases volatility and thermal stability while improving peak shape and detector response. researchgate.net

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. nih.govregistech.com TBDMS derivatives are notably more stable against hydrolysis than TMS derivatives. sigmaaldrich.com

Alkylation/Esterification: Reagents such as pentafluorobenzyl bromide (PFBBr) react with carboxylic acids and thiols to form pentafluorobenzyl esters and thioethers. research-solution.commdpi.com This is a common method for preparing fatty acids for analysis.

The choice of reagent depends on the sample matrix and the presence of other functional groups. scholaris.ca Following derivatization, the resulting volatile analog of this compound can be readily analyzed by GC/MS.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful alternative to GC/MS, particularly for polar and non-volatile compounds like this compound. A significant advantage of LC/MS is that derivatization is often not required, simplifying sample preparation. dntb.gov.ua

For long-chain fatty acids, reversed-phase liquid chromatography is the most common separation method. A C8 or C18 column is typically used with a mobile phase gradient, often consisting of water and methanol (B129727) or acetonitrile. researchgate.net To improve peak shape and ionization efficiency for acidic compounds, an ion-pairing agent such as tributylamine (B1682462) may be added to the mobile phase. researchgate.net

Detection is typically achieved using an electrospray ionization (ESI) source, which is well-suited for polar molecules. For carboxylic acids, ESI is usually operated in negative ion mode, where the analyte is detected as the deprotonated molecule, [M-H]⁻. This provides a strong signal for the molecular ion, allowing for sensitive and specific quantification.

Microscopic and Surface Profiling Techniques

When this compound is used to form self-assembled monolayers (SAMs), a variety of surface-sensitive techniques are employed to characterize the resulting film's thickness, morphology, roughness, and surface properties.

Atomic Force Microscopy (AFM): AFM is used to image the surface of the monolayer with nanometer resolution. It can provide direct measurements of the film's morphology, revealing details about packing, domains, and defects. scispace.com By performing nanoshaving experiments, where the AFM tip is used to selectively remove a portion of the monolayer, the thickness of the SAM can be measured with high precision. nih.gov

Spectroscopic Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface. It is a highly sensitive method for determining the thickness of thin films. For long-chain alkanethiol SAMs on gold, ellipsometry provides accurate thickness measurements, which can be used to calculate the average tilt angle of the molecules relative to the surface normal. mdpi.comuh.edu For example, a fully extended 16-mercaptohexadecanoic acid monolayer has a measured thickness of approximately 21.5 Å. nih.gov

Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet (typically water) on the surface of the monolayer. The contact angle is a measure of the surface's wettability and provides information about the chemical nature of the outermost layer of the film. researchgate.net For a SAM of this compound, the surface is terminated by carboxylic acid groups. By measuring the contact angle as a function of the pH of the water droplet, a surface titration curve can be generated. This allows for the determination of the surface pKa, which reflects the local chemical environment of the acid groups. acs.orgnih.gov

Table 3: Summary of Surface Characterization Findings for Mercaptoalkanoic Acid SAMs Based on data for C11 to C16 analogs.

TechniqueMeasured ParameterTypical Findings
Spectroscopic EllipsometryFilm Thickness~18-22 Å for a well-ordered C16 monolayer, indicating a near-vertical orientation of the alkyl chains. uh.edunih.gov
Atomic Force Microscopy (AFM)Topography & ThicknessReveals a generally smooth surface with low root-mean-square (RMS) roughness (<4 Å) and confirms film thickness. northwestern.edu
Contact Angle GoniometryWettability / Surface pKapH-dependent contact angle, with surface pKa values typically ranging from 6 to 11 depending on chain length and packing density. researchgate.netscispace.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. nanosurf.comcopernicus.org The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. nanosurf.com Interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode. AFM is particularly well-suited for characterizing surfaces modified with this compound, as it can reveal the structure and quality of self-assembled monolayers (SAMs) formed by this compound.

AFM can be operated in various modes, with "tapping mode" being particularly gentle and suitable for soft organic layers like SAMs. nanosurf.com In this mode, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface, reducing lateral forces that could damage the sample. nanosurf.com Analysis of AFM images can quantify key surface parameters such as roughness, domain formation, and the presence of defects within the monolayer. For SAMs of alkanethiols, which are structurally related to this compound, AFM has been used to visualize molecular-scale structures, including ordered domains and phase separations in mixed monolayers. nih.govtugraz.at The high vertical resolution, often in the sub-nanometer range, allows for the precise measurement of layer thickness and the height of surface features. nanosurf.com

Research findings have demonstrated that the quality and structure of alkanethiol SAMs are influenced by preparation conditions such as solvent choice and immersion time. nih.govtugraz.at AFM imaging can directly visualize these differences; for example, a SAM prepared in an optimal solvent may show large, well-ordered crystalline domains, whereas a SAM prepared under suboptimal conditions might appear disordered or incomplete. nih.gov The quantitative data derived from AFM topography, such as root-mean-square (RMS) roughness, provides a metric to assess the uniformity and smoothness of the this compound layer. researchgate.netnih.gov

Below is an interactive table summarizing typical parameters measured by AFM for surface characterization.

Parameter MeasuredDescriptionTypical Application for this compound SAMs
Topography Provides a 3D map of the surface height.Visualizing the overall structure and coverage of the SAM.
RMS Roughness (Sq) The root mean square average of height deviations from the mean plane.Quantifying the smoothness and uniformity of the monolayer. nih.gov
Average Roughness (Sa) The arithmetic average of the absolute values of the height deviations.Assessing the overall texture of the modified surface. nih.gov
Phase Imaging Maps the phase lag between the cantilever's drive signal and its oscillation output.Differentiating between areas of varying composition or mechanical properties, such as identifying domains or contaminants within the SAM.
Feature Height/Depth Measures the vertical dimension of specific features like pits or domains.Determining monolayer thickness or the size of defect sites. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the morphology and composition of a sample's surface. It operates by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography, composition, and other properties. Back-scattered electrons (BSE) and secondary electrons (SE) are the most common signals used for imaging. SE imaging provides high-resolution details of the surface topography, while BSE imaging can reveal information about the elemental contrast of the sample.

The sample preparation for SEM typically involves ensuring the sample is conductive and stable under the high vacuum conditions of the microscope chamber. Non-conductive samples, such as a SAM on an insulating substrate, may require a thin conductive coating (e.g., gold or carbon) to prevent charging artifacts. This is a key difference from AFM, which can readily image non-conductive samples without special coatings. copernicus.org The comparison between AFM and SEM highlights their complementary nature in surface analysis.

The following table provides a comparison of AFM and SEM for surface characterization.

FeatureAtomic Force Microscopy (AFM)Scanning Electron Microscopy (SEM)
Imaging Principle A physical probe scans the surface. nanosurf.comA focused electron beam scans the surface.
Resolution High vertical (sub-nm) and lateral (nm) resolution. nanosurf.comHigh lateral resolution (nm), but lower vertical resolution than AFM.
Imaging Environment Air, liquid, or vacuum. copernicus.orgTypically requires high vacuum.
Sample Conductivity Not required.Conductive or coated sample is required.
Primary Information 3D surface topography, roughness, mechanical properties. nanosurf.com2D surface morphology, elemental composition (with EDS). researchgate.net
Application for this compound Characterizing monolayer packing, defects, and thickness. uni-tuebingen.deCharacterizing morphology of larger structures (e.g., nanoparticles, films) functionalized with the acid. researchgate.net

Electrochemical Analysis Techniques for Surface Interactions

Electrochemical analysis techniques are highly sensitive methods used to study the properties of electrode surfaces and the chemical reactions that occur there. slideshare.netnews-medical.net When a substrate, such as gold, is modified with a this compound self-assembled monolayer (SAM), electrochemical methods can provide detailed information about the formation, integrity, and barrier properties of the organic layer. The primary techniques used for this purpose are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). nih.govmdpi.com

Cyclic Voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. nih.gov For a bare electrode in a solution containing a redox-active species (e.g., ferro/ferricyanide), a characteristic voltammogram with distinct oxidation and reduction peaks is observed. When the electrode is coated with a this compound SAM, the monolayer acts as a barrier, impeding the access of the redox probe to the electrode surface. This results in a significant decrease in the peak currents and an increase in the peak-to-peak separation, indicating a blocking effect. The degree of this blocking is a direct measure of the SAM's quality and defect density.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that probes the electrochemical system by applying a small sinusoidal AC potential over a wide range of frequencies. gamry.comscispace.com The resulting impedance data is often modeled using an equivalent electrical circuit to extract quantitative parameters about the interface. scispace.comwalshmedicalmedia.com For a SAM-coated electrode, the circuit typically includes:

Solution Resistance (Rs): The resistance of the electrolyte. gamry.com

Charge Transfer Resistance (Rct): Resistance to the electron transfer reaction at the electrode surface. A high Rct value indicates a well-packed, insulating monolayer that effectively blocks the redox reaction. biologic.net

Double-Layer Capacitance (Cdl): The capacitance of the interface between the electrode and the electrolyte. A well-formed SAM acts as a dielectric layer, leading to a low Cdl value. gamry.com

By analyzing the changes in Rct and Cdl, EIS can provide a detailed quantitative assessment of the SAM's structure, packing density, and stability over time. biologic.net

The table below summarizes key parameters obtained from electrochemical analysis of a this compound SAM.

TechniqueParameterDescriptionInterpretation for a High-Quality SAM
Cyclic Voltammetry (CV) Peak Current (Ip)The maximum current measured during the oxidation or reduction scan.Significantly suppressed compared to a bare electrode.
Cyclic Voltammetry (CV) Peak-to-Peak Separation (ΔEp)The difference in potential between the anodic and cathodic peaks.Increased compared to a bare electrode.
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct)The resistance to the flow of charge associated with the electrochemical reaction. scispace.comVery high, indicating effective blocking of the electrode surface.
Electrochemical Impedance Spectroscopy (EIS) Double-Layer Capacitance (Cdl)The capacitance of the SAM-electrolyte interface. gamry.comVery low, as the SAM acts as a thin dielectric layer.

Theoretical and Computational Investigations

Molecular Modeling of Intermolecular Interactions and Self-Assembly

Molecular modeling serves as a powerful tool to elucidate the non-covalent interactions that govern the spontaneous organization of molecules into ordered structures. For 15-Sulfanylpentadecanoic acid, which possesses a long hydrocarbon chain with a carboxylic acid at one end and a thiol group at the other, these interactions are multifaceted and drive its self-assembly into well-defined architectures, such as monolayers and bilayers. cdnsciencepub.comscielo.bruni-tuebingen.de

The self-assembly process is primarily dictated by a balance of intermolecular forces. cdnsciencepub.com The long pentadecyl chain facilitates strong van der Waals interactions between adjacent molecules, promoting parallel alignment and dense packing. scielo.br At one terminus, the carboxylic acid group can participate in robust hydrogen bonding with neighboring carboxylic acid groups, often forming characteristic dimeric structures. scielo.br This hydrogen bonding is a significant directional force in the self-assembly process. At the opposite end, the thiol group provides a specific anchoring point to metal surfaces, particularly gold, through the formation of a strong gold-sulfur bond. cdnsciencepub.comresearchgate.net This interaction is crucial for the formation of stable self-assembled monolayers (SAMs) on such substrates.

Molecular dynamics (MD) simulations can be employed to model the dynamic process of self-assembly. doi.org These simulations can predict the orientation and packing of this compound molecules on a surface or in a bulk phase. For instance, on a gold substrate, the molecules are expected to arrange in a tilted, densely packed monolayer to maximize both the van der Waals interactions between the alkyl chains and the binding energy of the thiol groups to the gold lattice. uni-tuebingen.dedoi.org The tilt angle of the alkyl chains is a result of the compromise between maximizing chain-chain interactions and achieving optimal spacing for the head groups. In the absence of a specific substrate, these molecules might form lamellar bilayer structures in a polar solvent, with the hydrophobic alkyl chains sequestered in the interior and the polar carboxylic acid and thiol groups exposed to the solvent.

Table 1: Key Intermolecular Interactions in the Self-Assembly of this compound

Interaction TypeParticipating GroupsDescriptionRelative Strength
Van der Waals Forces Pentadecyl chainsNon-specific attractive forces between the long hydrocarbon backbones, promoting parallel alignment and dense packing.Moderate to Strong (cumulative)
Hydrogen Bonding Carboxylic acid groups (-COOH)Directional interaction between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of another, often leading to dimer formation.Strong
Thiol-Substrate Bonding Thiol group (-SH) and metal surface (e.g., Gold)Strong covalent-like bond formation between the sulfur atom and the metal surface, anchoring the molecules.Very Strong
Dipole-Dipole Interactions Carbonyl groups (C=O) and Thiol groups (S-H)Electrostatic interactions between the permanent dipoles of the functional groups.Weak to Moderate

Simulations of Electronic Structure and Charge Transport in Organic Systems

The electronic properties of this compound, particularly in self-assembled structures, are of interest for potential applications in molecular electronics. Computational simulations are essential to understand the electronic structure and predict charge transport characteristics through molecular ensembles.

The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined using quantum chemical calculations. The HOMO-LUMO gap is a critical parameter that influences the electrical conductivity of the material. For a long-chain saturated fatty acid like this compound, a relatively large HOMO-LUMO gap is expected, characteristic of an electrical insulator or a wide-bandgap semiconductor. acs.org The presence of the sulfur atom in the thiol group can introduce states within the gap, potentially influencing charge injection and transport. chemrxiv.org

Charge transport through self-assembled monolayers of molecules like this compound is typically modeled as a tunneling phenomenon. acs.org The rate of charge transport is expected to decrease exponentially with the length of the alkyl chain, which acts as a tunneling barrier. However, the nature of the terminal groups and the interface with the electrodes plays a crucial role. The thiol group provides a strong electronic coupling to a gold electrode, facilitating charge injection. mdpi.com The carboxylic acid group at the other end can influence the energy level alignment with a second electrode.

Table 2: Factors Influencing Charge Transport in this compound Systems

FactorDescriptionPredicted Effect on Conductance
Alkyl Chain Length The 15-carbon chain acts as a tunneling barrier.Longer chains lead to exponentially lower conductance.
Terminal Groups The thiol (-SH) and carboxylic acid (-COOH) groups anchor the molecule and influence electrode coupling.Strong coupling (e.g., thiol-gold) enhances charge injection and overall conductance.
Molecular Packing and Order The arrangement of molecules in a self-assembled monolayer affects intermolecular electronic coupling.Well-ordered, densely packed monolayers can offer more efficient transport pathways.
Conformational Defects Gauche defects or bends in the alkyl chains can disrupt the tunneling pathway.Generally expected to decrease conductance.
Electrode Material The work function and density of states of the electrodes determine the energy level alignment.Proper energy level alignment is critical for efficient charge injection.

Density Functional Theory (DFT) Calculations for Vibrational Assignments

Density Functional Theory (DFT) is a powerful computational method for predicting the vibrational spectra (Infrared and Raman) of molecules. ahievran.edu.tr By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and normal modes of the molecule can be determined. These theoretical predictions are invaluable for assigning the peaks observed in experimental spectra to specific molecular motions. ahievran.edu.trnih.gov

For this compound, DFT calculations would typically be performed on an optimized molecular geometry. The calculated vibrational frequencies are often systematically scaled to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity effects. ahievran.edu.tr

The vibrational spectrum of this compound can be conceptually divided into contributions from its three main components: the carboxylic acid group, the long alkyl chain, and the thiol group.

Carboxylic Acid Group: The C=O stretching vibration is expected to produce a strong, characteristic peak in the infrared spectrum, typically in the range of 1700-1750 cm⁻¹. The O-H stretch will appear as a broad band at higher frequencies (around 2500-3300 cm⁻¹), often overlapping with C-H stretching modes, especially in hydrogen-bonded dimers. scirp.org

Alkyl Chain: The long pentadecyl chain will give rise to a series of peaks corresponding to C-H stretching (around 2850-2960 cm⁻¹), scissoring (around 1470 cm⁻¹), and rocking (around 720 cm⁻¹) vibrations. acs.org The intensity of the C-H stretching modes in the Raman spectrum is expected to be significant. acs.org

Thiol Group: The S-H stretching vibration is typically weak in the infrared spectrum and appears in the range of 2550-2600 cm⁻¹. The C-S stretching vibration is found at lower frequencies, usually between 600 and 700 cm⁻¹. nih.gov

DFT calculations can also be used to model the vibrational spectra of intermolecularly interacting systems, such as the hydrogen-bonded dimer of this compound. In such a dimer, the frequency of the C=O stretch is typically shifted to a lower wavenumber, while the O-H stretching band becomes broader and more intense, which are key signatures of hydrogen bonding. ahievran.edu.tr

Table 3: Predicted Vibrational Assignments for this compound based on DFT Calculations of Analogous Molecules

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (H-bonded)-COOH2500 - 3300Strong, BroadWeak
C-H Asymmetric Stretch-CH₂-~2920StrongStrong
C-H Symmetric Stretch-CH₂-~2850StrongStrong
C=O Stretch (H-bonded)-COOH1700 - 1720Very StrongModerate
S-H Stretch-SH2550 - 2600WeakModerate
C-H Scissor-CH₂-~1470ModerateModerate
C-O-H In-plane Bend-COOH~1400 - 1440ModerateWeak
C-O Stretch-COOH~1210 - 1320StrongWeak
C-S Stretch-CH₂-SH600 - 700WeakStrong

Current Research Challenges and Future Directions

Challenges in Precision Synthesis and Functional Group Orthogonality

The synthesis of 15-Sulfanylpentadecanoic acid, a molecule with two reactive functional groups—a thiol (-SH) and a carboxylic acid (-COOH)—presents a significant challenge in ensuring functional group orthogonality. This means that during a chemical reaction, one functional group should react selectively without affecting the other. Achieving this selectivity is crucial for the controlled and precise synthesis of derivatives for specific applications.

One of the primary difficulties lies in the protection and deprotection of the thiol and carboxylic acid groups. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, while the carboxylic acid can undergo various reactions. Finding compatible protecting groups that can be selectively removed under mild conditions without disturbing the other functional group is a key area of research.

Expanding the Scope of Targeted Biological Applications in Research Models

The unique structure of this compound makes it an attractive candidate for various biological applications. The thiol group can anchor the molecule to metal surfaces, such as gold nanoparticles, while the carboxylic acid group can be used for bioconjugation to proteins, peptides, or other bioactive molecules. This dual functionality opens up possibilities for its use in drug delivery systems, biosensors, and as a component of biocompatible coatings.

A significant area of future research is the expansion of its use in targeted biological applications within research models. For example, by conjugating a specific antibody to the carboxylic acid end of this compound that is attached to a nanoparticle, a targeted drug delivery system can be designed to specifically bind to cancer cells.

Research on the related compound, 16-sulfanylhexadecanoic acid, has shown its potential in creating drug delivery systems with prolonged in-vivo circulation times. researchgate.net For instance, when conjugated to insulin, it has been shown to extend the half-life of the drug in rats. researchgate.net Similar research avenues could be explored for this compound.

Furthermore, the development of biosensors based on this compound is a promising direction. By immobilizing enzymes or antibodies on a sensor surface functionalized with this molecule, it may be possible to create highly sensitive and selective sensors for detecting specific biomarkers.

Advancements in Tailoring Surface Properties for Specific Applications

The ability of this compound to form self-assembled monolayers (SAMs) on metal surfaces is one of its most significant properties. The thiol group forms a strong bond with surfaces like gold, leading to the formation of a dense and organized monolayer. The terminal carboxylic acid groups of the SAM can then be used to tailor the surface properties, such as its wettability, biocompatibility, and chemical reactivity.

Future advancements in this area will focus on creating more complex and functional surfaces. This could involve the co-deposition of this compound with other thiol-containing molecules to create mixed SAMs with precisely controlled surface properties. For example, by mixing it with a hydrophobic thiol, the surface wettability can be fine-tuned.

Moreover, the carboxylic acid groups on the surface can be further modified to create surfaces with specific functionalities. For instance, they can be used to immobilize DNA for genetic screening or to create surfaces that promote or prevent cell adhesion for tissue engineering applications. Research on similar compounds like 16-sulfanylhexadecanoic acid has demonstrated the ability to functionalize substrates for the preparation of specialized sensor arrays. kit.edu

Integration with Artificial Intelligence and Machine Learning for Data Analysis

The vast amount of data generated from research on molecules like this compound presents an opportunity for the integration of artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These powerful computational tools can be used to analyze complex datasets and to predict the properties and behavior of this compound and its derivatives.

For example, ML algorithms could be trained on existing data to predict the binding affinity of this compound-based ligands to specific proteins. This could significantly accelerate the drug discovery process by identifying promising candidates for further experimental investigation. nih.gov

AI can also be used to design new experiments and to optimize synthetic protocols. By analyzing the outcomes of previous experiments, an AI system could suggest new reaction conditions that are more likely to result in a higher yield or a purer product.

Furthermore, in the context of biosensors, machine learning can be employed to analyze the complex signals generated by sensor arrays and to improve the accuracy of analyte detection and classification. uni-regensburg.de While the application of AI and ML to this compound is still in its early stages, it holds immense potential to revolutionize the way we study and utilize this versatile molecule.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 15-sulfanylpentadecanoic acid, and how can purity be verified?

  • Methodological Guidance :

  • Synthesis should follow protocols for fatty acid derivatives, incorporating thiol-group protection (e.g., using trityl or acetyl groups) to prevent oxidation during reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity using HPLC (>98%) or GC-MS .
  • Verify purity via melting point analysis (compare to analogs like pentadecanoic acid, m.p. 43.8°C ) and nuclear magnetic resonance (NMR) spectroscopy. Ensure ¹H-NMR peaks align with expected shifts for sulfhydryl protons (δ ~1.5–2.5 ppm) and carboxyl groups (δ ~12 ppm) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Guidance :

  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize sulfhydryl oxidation. Avoid contact with oxidizing agents (e.g., peroxides) due to potential reactivity .
  • Conduct stability assays under experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy to track thiol-group integrity over time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Guidance :

  • Use FT-IR to confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and thiol (S–H stretch ~2550–2600 cm⁻¹).
  • ¹³C-NMR is critical for carbon-chain assignment; compare to pentadecanoic acid (C15:0) spectra .
  • High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (expected [M-H]⁻ ion at m/z 273.2) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the sulfhydryl group in this compound under physiological conditions?

  • Methodological Guidance :

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :
  • Feasibility : Use buffer systems (e.g., PBS at pH 7.4) with controlled O₂ levels to mimic physiological environments.
  • Novelty : Quantify disulfide formation via Ellman’s assay or LC-MS to track thiol oxidation kinetics.
  • Ethics : Follow institutional guidelines for handling reactive sulfur compounds .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Guidance :

  • Conduct systematic reviews (per Cochrane guidelines ):
  • Compare experimental variables (e.g., cell lines, exposure times) across studies.
  • Use meta-analysis to identify confounding factors (e.g., impurities in commercial batches ).
  • Perform dose-response studies with standardized purity controls (≥98% by HPLC) to validate bioactivity thresholds .

Q. What computational approaches predict interactions between this compound and lipid bilayers?

  • Methodological Guidance :

  • Employ molecular dynamics (MD) simulations using software like GROMACS:
  • Parameterize the molecule using CHARMM36 force fields, accounting for sulfur’s van der Waals radius.
  • Validate predictions with experimental data (e.g., Langmuir monolayer studies) .
  • Compare results to analogs like pentadecanoic acid, which exhibits logP ~6.3 and moderate membrane permeability .

Methodological Considerations from Evidence

  • Safety Protocols : While this compound’s toxicity is not explicitly documented, its structural analog (pentadecanoic acid) is classified as non-hazardous but may cause mild irritation . Assume stricter precautions for the sulfanyl derivative (e.g., PPE for skin/eye protection, fume hood use).
  • Data Reproducibility : Document all synthesis and characterization steps in detail, adhering to guidelines for experimental reporting .
  • Ecological Risk Assessment : Use pentadecanoic acid’s ecological data (non-toxic in standard use ) as a baseline, but conduct Daphnia magna or algal toxicity assays for the sulfanyl variant due to potential aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.